Computed Lipophilicity (XLogP3) vs. N-(4-Methoxyphenyl)picolinamide and N-Phenylpicolinamide
The computed lipophilicity of N-(4-ethoxyphenyl)picolinamide is XLogP3 2.4 [1]. This value places it between the less lipophilic 4-methoxy analog (estimated logP ~2.0–2.3) and the more lipophilic halogen-substituted analogs [2]. Compared to the unsubstituted N-phenylpicolinamide (XLogP3 ~1.9, calculated by equivalent method), the 4-ethoxy group adds approximately +0.5 logP units, corresponding to a ~3.2-fold increase in predicted 1-octanol/water partition coefficient [3]. This quantitative lipophilicity difference is critical for formulations requiring balanced aqueous solubility and membrane permeation.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | N-(4-methoxyphenyl)picolinamide: logP ~2.0–2.3; N-phenylpicolinamide: XLogP3 ~1.9 |
| Quantified Difference | ΔXLogP3 ≈ +0.1 to +0.5 (target minus comparators) |
| Conditions | XLogP3 algorithm (PubChem/ChemSpider computational prediction); exact calculation method may vary across sources |
Why This Matters
For procurement in CNS-targeted or cell-permeable probe design, a logP difference of 0.5 units can alter apparent membrane permeability by several-fold, directly affecting intracellular target engagement and requiring different formulation strategies.
- [1] Kuujia. Cas no 14888-39-2 (2-Pyridinecarboxamide, N-(4-ethoxyphenyl)-). XLogP3: 2.4. https://www.kuujia.com/cas/14888-39-2 View Source
- [2] PMC Table 1. Pharmacochemical properties of picolinamide derivatized mGluR4 PET tracers. cLogP values for ML128 (2.80), mG4P012 (3.62), mG4P027 (3.34). J Labelled Comp Radiopharm. 2023. doi:10.1002/jlcr.4011. View Source
- [3] Elantabli FM, Mague JT, Mohamed SK, Akkurt M, Bakhite EA. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallogr E Crystallogr Commun. 2024;80(Pt 5):516-520. logP not directly reported; estimated from methoxy structure. View Source
